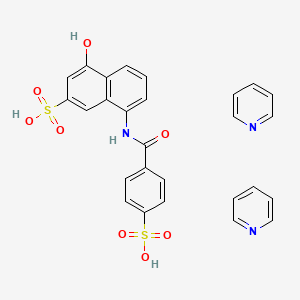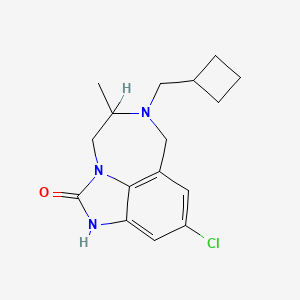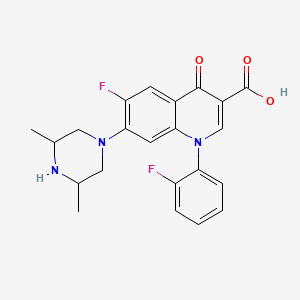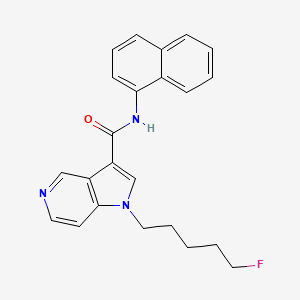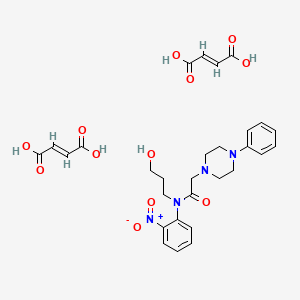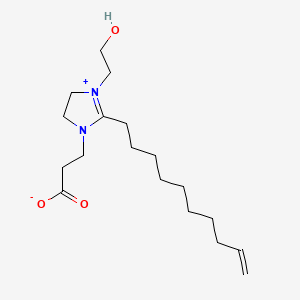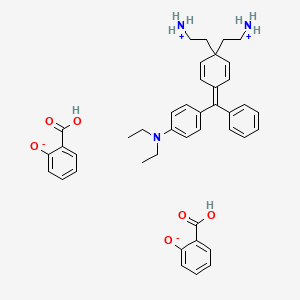
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes multiple functional groups such as oxo, thio, and oxa groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that contain the oxo, thio, and oxa groups. These intermediates are typically prepared through reactions involving thiols, oxo compounds, and alkyl halides.
Coupling Reaction: The intermediate compounds are then coupled with tetradecyl and octyl groups through a series of reactions, including esterification and thioether formation.
Final Assembly: The final step involves the assembly of the complete molecule through a series of condensation and coupling reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis, with careful monitoring of reaction conditions.
Continuous Flow Systems: Continuous flow systems are employed to streamline the synthesis process, allowing for efficient production and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thio and oxo groups, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the oxo groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution Reagents: Halides, alkyl halides, and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: In industrial applications, the compound is used as a stabilizer in plastics, a catalyst in polymerization reactions, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect various biochemical pathways, including oxidative stress pathways, by modulating the activity of enzymes involved in oxidation and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Tetradecylmercaptoacetate (TDMA): Similar in structure, TDMA is known for its use as a stabilizer in plastics and as an additive in lubricants.
Monooctyltin Dichloride (MOTC): Another related compound, MOTC, is used in industrial applications and has similar toxicological properties.
Uniqueness
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactions and applications. Its versatility and potential for various scientific research applications make it a valuable compound in multiple fields.
Properties
CAS No. |
74162-83-7 |
|---|---|
Molecular Formula |
C56H110O6S3Sn |
Molecular Weight |
1094.4 g/mol |
IUPAC Name |
tetradecyl 2-[octyl-bis[(2-oxo-2-tetradecoxyethyl)sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C16H32O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;1-3-5-7-8-6-4-2;/h3*19H,2-15H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI Key |
RMIMQTAMIKTZCC-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(SCC(=O)OCCCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




